Inositol 2,4,5-trisphosphate

Description

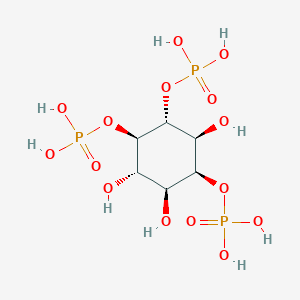

Structure

2D Structure

3D Structure

Properties

CAS No. |

91840-07-2 |

|---|---|

Molecular Formula |

C6H15O15P3 |

Molecular Weight |

420.10 g/mol |

IUPAC Name |

[(1R,2S,3S,4S,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2-,3-,4-,5+,6+/m0/s1 |

InChI Key |

MMWCIQZXVOZEGG-LKPKBOIGSA-N |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H]([C@@H]([C@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Other CAS No. |

91840-07-2 |

Synonyms |

(2,4,5)IP(3) 2,4,5-IP3 inositol 2,4,5-triphosphate inositol 2,4,5-trisphosphate inositol-2,4,5-trisphosphate Ins(2,4,5)P(3) Ins(2,4,5)P3 |

Origin of Product |

United States |

Molecular Mechanisms of Inositol Trisphosphate Action and Cellular Signaling

Generation of Inositol (B14025) 1,4,5-Trisphosphate (Ins(1,4,5)P3)

The synthesis of Ins(1,4,5)P3 is a pivotal event in cellular signaling, initiated by the activation of cell surface receptors. This process involves a cascade of molecular events, primarily the activation of Phospholipase C (PLC) enzymes, which then act on a specific membrane lipid to produce Ins(1,4,5)P3. wikipedia.orgallenpress.com

Receptor Activation and Phospholipase C (PLC) Activation Pathways

The production of Ins(1,4,5)P3 is triggered by the activation of various cell surface receptors, which in turn activate different isoforms of PLC. allenpress.comnih.gov Two major classes of receptors are linked to PLC activation: G protein-coupled receptors (GPCRs) and tyrosine kinase receptors (TKRs). nih.govgeeksforgeeks.org

A vast number of GPCRs, upon binding to their specific ligands, initiate intracellular signaling cascades that lead to the activation of PLC. nih.govjax.orgoup.com This process is mediated by heterotrimeric G proteins, specifically those of the Gq family. wikipedia.org When a ligand binds to a GPCR, it induces a conformational change in the receptor, which then activates the associated Gq protein. oup.com The activated Gαq subunit, in turn, stimulates the activity of PLCβ isoforms. pnas.orgrupress.org This activation of PLCβ is a fundamental step in transducing signals from a wide variety of hormones and neurotransmitters. nih.govnih.gov

Examples of GPCRs that couple to PLC:

Angiotensin II receptors nih.gov

V2 vasopressin receptors nih.gov

m1 and m3 muscarinic acetylcholine (B1216132) receptors nih.gov

α1-adrenergic receptors nih.gov

Thrombin receptors pnas.org

Tyrosine kinase receptors (TKRs) represent another major pathway for PLC activation. nih.gov Upon ligand binding, TKRs dimerize and autophosphorylate on specific tyrosine residues. These phosphorylated residues serve as docking sites for various signaling proteins, including the PLCγ isoforms. nih.govunits.it The recruitment of PLCγ to the activated receptor leads to its tyrosine phosphorylation and subsequent activation. units.itjci.orgscispace.com This mechanism is crucial for the signaling of many growth factors. molbiolcell.org

Key Features of TKR-mediated PLC Activation:

Recruitment: PLCγ isoforms contain SH2 domains that bind to phosphotyrosine residues on activated TKRs. nih.govmolbiolcell.org

Activation: Tyrosine phosphorylation of PLCγ is essential for its catalytic activity. units.itjci.org

Downstream Signaling: Activated PLCγ then proceeds to hydrolyze its substrate, initiating the downstream signaling cascade. units.itmolbiolcell.org

G Protein-Coupled Receptor (GPCR) Linkage to PLC

Hydrolysis of Phosphatidylinositol 4,5-Bisphosphate (PIP2) by PLC

Once activated, either by GPCRs or TKRs, PLC enzymes catalyze the hydrolysis of a specific plasma membrane phospholipid called phosphatidylinositol 4,5-bisphosphate (PIP2). allenpress.comreactome.orgportlandpress.comresearchgate.net PIP2 is a minor component of the inner leaflet of the plasma membrane. 50webs.com The cleavage of PIP2 by PLC is a critical step that generates two distinct second messengers: Ins(1,4,5)P3 and diacylglycerol (DAG). wikipedia.orgallenpress.comreactome.orgportlandpress.comfiveable.me This reaction is central to numerous signal transduction pathways. allenpress.comportlandpress.com

The phosphoinositide cycle ensures the regeneration of PIP2. Following its hydrolysis, the resulting products are eventually recycled to synthesize new PIP2 molecules, a process that can be upregulated during prolonged stimulation. rupress.org

Formation of Diacylglycerol (DAG) as a Co-product

The hydrolysis of PIP2 by PLC simultaneously produces diacylglycerol (DAG) along with Ins(1,4,5)P3. allenpress.comgeeksforgeeks.orgreactome.orgportlandpress.comfiveable.me Unlike the water-soluble Ins(1,4,5)P3 which diffuses into the cytosol, DAG is a lipophilic molecule that remains embedded in the plasma membrane. wikipedia.orggeeksforgeeks.orgfiveable.me In this location, DAG functions as a crucial second messenger by activating protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, influencing cellular processes such as inflammation, metabolism, and cell growth. pnas.orgfiveable.me

Inositol 1,4,5-Trisphosphate Receptors (Ins(1,4,5)P3Rs): Structure and Function

Ins(1,4,5)P3 exerts its effects by binding to specific receptors, known as inositol 1,4,5-trisphosphate receptors (InsP3Rs). wikipedia.orgnih.gov These receptors are ligand-gated calcium channels primarily located on the membrane of the endoplasmic reticulum (ER). wikipedia.orgwikipedia.orgnih.gov

The binding of Ins(1,4,5)P3 to its receptor triggers the opening of the channel, allowing the release of stored calcium ions (Ca2+) from the ER into the cytosol. wikipedia.orgnih.govbiologists.com This elevation of intracellular Ca2+ concentration is a versatile signal that regulates a multitude of cellular functions, including cell division, proliferation, apoptosis, and gene expression. wikipedia.orgembopress.org

Structurally, InsP3Rs are large tetrameric proteins, with each subunit being approximately 300 kDa. embopress.org They are composed of a large cytosolic domain that contains the InsP3 binding site and regulatory sites, and a transmembrane domain that forms the Ca2+ channel pore. wikipedia.orgscispace.com There are three main types of InsP3R isoforms (Type 1, 2, and 3), which can form both homotetramers and heterotetramers, adding to the diversity and complexity of Ca2+ signaling. nih.govembopress.org The activity of InsP3Rs is modulated by various factors, including Ca2+ itself, ATP, and phosphorylation by different protein kinases, allowing for fine-tuning of intracellular Ca2+ signals. scispace.comnih.govpnas.org

| Feature | Description | References |

| Location | Primarily on the endoplasmic reticulum membrane. | wikipedia.orgwikipedia.orgnih.gov |

| Function | Ligand-gated Ca2+ channel activated by Ins(1,4,5)P3. | wikipedia.orgwikipedia.orgnih.gov |

| Structure | Tetrameric complex of ~300 kDa subunits. | embopress.org |

| Domains | Large cytosolic domain and a transmembrane pore domain. | wikipedia.orgscispace.com |

| Isoforms | Three main types (1, 2, and 3) forming homo- and heterotetramers. | nih.govembopress.org |

| Regulation | Modulated by Ca2+, ATP, and protein phosphorylation. | scispace.comnih.govpnas.org |

Subtypes of Ins(1,4,5)P3Rs (Type 1, 2, 3) and Their Expression Patterns

In mammals, three distinct genes (ITPR1, ITPR2, and ITPR3) encode for three main subtypes of the InsP3R: Type 1 (InsP3R1), Type 2 (InsP3R2), and Type 3 (InsP3R3). pancreapedia.orgmdpi.com These subtypes share approximately 60-70% amino acid sequence homology and can assemble into both homotetrameric and heterotetrameric channels. ebi.ac.ukpancreapedia.orgnih.gov The expression of these receptor subtypes is tissue-specific and can change during development, suggesting distinct physiological roles for each isoform. ahajournals.orgbiologists.com

The differential expression of InsP3R subtypes contributes to the complexity and specificity of Ca2+ signaling in various cell types. For instance, InsP3R1 is predominantly found in the brain, particularly in Purkinje neurons, and is implicated in neuronal plasticity. pnas.org In contrast, studies in developing rat vascular smooth muscles have shown significantly higher levels of InsP3R3 in neonatal tissues compared to adult tissues, indicating a role in development. ahajournals.org Furthermore, many cells express multiple subtypes, allowing for the formation of heteromeric channels with potentially unique regulatory properties. nih.gov The co-expression of different subtypes, such as in the rat myometrium and endometrium where all three types are present but in varying amounts during gestation, points to cell-specific functions. oup.com

Table 1: Expression Patterns of InsP3R Subtypes

| Receptor Subtype | Predominant Expression Tissues/Cells | Key Research Findings |

|---|---|---|

| InsP3R1 | Cerebellum (Purkinje cells), Brain | Expression levels change during cerebellar development, coinciding with synapse formation. biologists.com |

| InsP3R2 | Liver, B-lymphocytes | Required for robust and regular Ca2+ oscillations upon B-cell receptor activation. nih.gov |

| InsP3R3 | Vascular smooth muscle (neonatal), Intestinal epithelium | Higher expression in neonatal versus developed vascular smooth muscle. ahajournals.org |

This table summarizes the general expression patterns of the three main InsP3R subtypes. It is important to note that expression can be dynamic and vary based on developmental stage and cell type.

Molecular Architecture and Functional Domains

N-terminal Ligand-Binding Domain

The N-terminal region is responsible for recognizing and binding InsP3. ebi.ac.uk This domain itself is composed of a suppressor domain and an InsP3-binding core. nih.gov The InsP3-binding core is the minimal region required for the specific binding of InsP3, while the suppressor domain modulates the binding affinity. nih.gov The interaction between these two subdomains is crucial for the conformational changes that lead to channel opening. nih.gov

Central Regulatory Domain

Connecting the ligand-binding and channel domains is the large central regulatory domain. ebi.ac.uknih.gov This modulatory region serves as a hub for various regulatory inputs that fine-tune the receptor's activity. It contains binding sites for a plethora of molecules and is subject to post-translational modifications. mdpi.com These include binding sites for ATP, Ca2+, and various proteins, allowing for the integration of multiple cellular signals to modulate Ca2+ release. nih.govbinasss.sa.cr

C-terminal Calcium Channel Domain

The C-terminal domain forms the pore of the ion channel, which spans the ER membrane. ebi.ac.uknih.gov This domain consists of six transmembrane helices from each of the four subunits, which come together to create the Ca2+-permeable pathway. mdpi.compnas.org The structure of this domain is critical for the selective passage of Ca2+ ions from the ER lumen into the cytosol.

Allosteric Regulation of Ins(1,4,5)P3Rs by Ins(1,4,5)P3 and Calcium

The activity of the InsP3R is not solely dependent on the binding of InsP3. It is subject to complex allosteric regulation, most notably by Ca2+ itself. This dual regulation by both its ligand and the ion it conducts allows for intricate and finely controlled Ca2+ signaling events. qu.edu.qa

Dual Regulation by Ins(1,4,5)P3 and Cytosolic Ca2+

The relationship between InsP3 and cytosolic Ca2+ in regulating the InsP3R is a hallmark of its function. In the presence of InsP3, the receptor's activity is modulated by the concentration of cytosolic Ca2+ in a biphasic or "bell-shaped" manner. pnas.org At low concentrations, Ca2+ potentiates the effect of InsP3, leading to channel opening and Ca2+ release. This phenomenon is known as Ca2+-induced Ca2+-release (CICR). qu.edu.qa However, as the cytosolic Ca2+ concentration rises to higher levels, it becomes inhibitory, causing the channel to close. pnas.org

This dual regulation is thought to involve at least two distinct Ca2+ binding sites on the receptor with different affinities. nih.gov InsP3 binding is believed to modulate the affinity of these sites for Ca2+, thereby controlling whether Ca2+ acts as a co-agonist or an inhibitor. pnas.org For instance, an increase in cytosolic Ca2+ from 30 to 630 nM was shown to increase the Ca2+ release rate at a saturating InsP3 concentration by 110-fold, while also increasing the EC50 for InsP3, suggesting that InsP3 and Ca2+ allosterically lower the affinity of the receptor for each other. nih.gov This intricate feedback mechanism is fundamental for generating complex Ca2+ dynamics, such as oscillations and waves, which are essential for encoding specific cellular information. qu.edu.qa

Calcium-Induced Calcium Release (CICR) Mechanism

Inositol 1,4,5-trisphosphate (InsP₃) receptors (InsP₃Rs) are crucial mediators of intracellular calcium (Ca²⁺) signaling. A key feature of their function is the phenomenon of Calcium-Induced Calcium Release (CICR), a process that amplifies and propagates Ca²⁺ signals within the cell. pnas.orgmolbiolcell.org The opening of InsP₃Rs is regulated by both InsP₃ and the concentration of cytosolic Ca²⁺. pnas.org This dual regulation allows for a regenerative process where the Ca²⁺ released by one active InsP₃R can sensitize and activate adjacent InsP₃Rs that have already bound InsP₃. nih.govnih.gov This positive feedback loop is fundamental to the generation of complex Ca²⁺ signals. nih.gov

The sensitivity of InsP₃Rs to Ca²⁺ allows them to function as CICR channels, promoting the rapid amplification of smaller initial Ca²⁺ trigger events. pnas.org In some cell types, such as heart muscle cells, the increase in Ca²⁺ concentration resulting from InsP₃R activation can subsequently trigger ryanodine (B192298) receptors on the sarcoplasmic reticulum, leading to further Ca²⁺ release in a classic CICR mechanism. wikipedia.org However, it's important to note that Ca²⁺-sensitized InsP₃-induced Ca²⁺ release itself serves as a regenerative process for Ca²⁺ release and can be the basis for Ca²⁺ waves and oscillations. nih.gov Studies have also identified a novel CICR mechanism in hepatocytes that is independent of both InsP₃ and ryanodine receptors, suggesting additional layers of complexity in intracellular Ca²⁺ regulation. nih.gov

Organellar Localization of Ins(1,4,5)P3Rs (e.g., Endoplasmic Reticulum, Plasma Membrane)

Inositol 1,4,5-trisphosphate receptors (InsP₃Rs) are predominantly located on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular Ca²⁺ store in most cell types. pnas.orgnih.govresearchgate.net In muscle cells, the equivalent organelle is the sarcoplasmic reticulum (SR). pnas.orgwikipedia.org The localization of InsP₃Rs to the ER/SR is critical for their function, as it positions them to release sequestered Ca²⁺ into the cytoplasm upon activation by InsP₃. pnas.orgwikipedia.org

While the ER is the principal site of InsP₃R expression, there is evidence for their presence in other cellular compartments. researchgate.netmolbiolcell.org Some studies have reported the localization of InsP₃R isoforms in the plasma membrane, the Golgi apparatus, and secretory vesicles. nih.govmolbiolcell.org There are also conflicting reports regarding their presence in the nucleus. researchgate.netbiologists.com The specific subcellular distribution of InsP₃R isoforms can be cell-type dependent and may even change based on the physiological state of the cell. researchgate.netnih.gov This differential localization has significant implications for the spatial organization and functional consequences of InsP₃-mediated Ca²⁺ signaling. researchgate.net For instance, in polarized epithelial cells, InsP₃Rs are often concentrated in the apical region, near the plasma membrane, creating a "trigger zone" for the initiation of Ca²⁺ waves. plos.org The precise positioning of InsP₃Rs relative to other organelles like mitochondria and the nucleus is a key determinant of the physiological outcomes of Ca²⁺ release. researchgate.net

Calcium Mobilization and Dynamics Triggered by Inositol Trisphosphates

Release of Calcium from Intracellular Stores (Endoplasmic Reticulum/Sarcoplasmic Reticulum)

The primary function of inositol 1,4,5-trisphosphate (InsP₃) is to mobilize calcium (Ca²⁺) from intracellular stores. wikipedia.org This process is initiated when extracellular signals, such as hormones or neurotransmitters, activate phospholipase C (PLC) at the plasma membrane. pnas.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, to generate the second messengers InsP₃ and diacylglycerol (DAG). wikipedia.orgbiologists.com

Being a soluble molecule, InsP₃ diffuses through the cytoplasm and binds to its specific receptors, the InsP₃ receptors (InsP₃Rs), which are ligand-gated Ca²⁺ channels located on the membrane of the endoplasmic reticulum (ER) or, in muscle cells, the sarcoplasmic reticulum (SR). pnas.orgwikipedia.org The binding of InsP₃ to its receptor triggers a conformational change in the InsP₃R, causing the channel to open. pnas.orgnih.gov This opening allows Ca²⁺, which is stored at high concentrations within the ER/SR lumen, to flow down its electrochemical gradient into the cytoplasm, leading to a rapid increase in the cytosolic Ca²⁺ concentration. pnas.orgwikipedia.org This release of Ca²⁺ from intracellular stores is a fundamental step in many cellular signaling pathways, regulating a wide array of physiological processes. wikipedia.orgrupress.org

Spatiotemporal Calcium Signals: Waves and Oscillations

The release of Ca²⁺ triggered by InsP₃ is often not a simple, uniform increase in cytosolic concentration. Instead, it frequently manifests as complex spatiotemporal patterns, including Ca²⁺ waves and oscillations. nih.govnih.govarxiv.orgaps.org These dynamic signals are crucial for encoding information and ensuring the specificity of cellular responses. embopress.org

Ca²⁺ waves are propagating waves of elevated Ca²⁺ concentration that travel across the cell. nih.govnih.gov The mechanism underlying these waves often involves a process of Ca²⁺-induced Ca²⁺ release (CICR), where the Ca²⁺ released from one set of InsP₃Rs diffuses and sensitizes neighboring receptors, leading to a regenerative wave of Ca²⁺ release. nih.gov The passive diffusion of InsP₃ itself through gap junctions can also be a primary mechanism for intercellular Ca²⁺ waves. nih.gov

Ca²⁺ oscillations are periodic, transient increases in the cytosolic Ca²⁺ concentration. nih.govembopress.org These oscillations can occur in individual cells and are thought to be a way for cells to regulate downstream processes more precisely and to avoid the potential toxicity of sustained high Ca²⁺ levels. embopress.org The frequency and amplitude of these oscillations can be modulated by the concentration of the initial stimulus. Model simulations have shown that Ca²⁺ oscillations are likely to occur when the InsP₃ concentration is within a specific range. nih.gov The feedback interactions within the Ca²⁺ release system, including both positive and negative feedback loops involving Ca²⁺ on the InsP₃R, are thought to be the basis for these oscillatory patterns. nih.govembopress.org

The spatial organization of InsP₃Rs into clusters within the ER membrane also plays a significant role in shaping these complex Ca²⁺ signals, contributing to localized Ca²⁺ release events known as "puffs" which can then propagate into waves. arxiv.orgpnas.org

Mechanisms of Capacitative Calcium Entry (Store-Operated Calcium Entry)

While InsP₃ directly triggers the release of Ca²⁺ from intracellular stores, it also indirectly activates the entry of Ca²⁺ from the extracellular environment through a process known as capacitative calcium entry, or store-operated calcium entry (SOCE). frontiersin.orgpnas.org This mechanism is crucial for replenishing the depleted intracellular Ca²⁺ stores and for sustaining Ca²⁺ signals over longer periods. frontiersin.org

The primary trigger for SOCE is the depletion of Ca²⁺ from the endoplasmic reticulum (ER). frontiersin.orgpnas.org When the ER Ca²⁺ concentration decreases due to InsP₃-mediated release, a sensor protein within the ER membrane, known as Stromal Interaction Molecule 1 (STIM1), detects this change. frontiersin.org The drop in luminal Ca²⁺ causes a conformational change in STIM1, which then translocates to areas of the ER membrane that are in close proximity to the plasma membrane. frontiersin.org At these junctions, STIM1 interacts with and activates a plasma membrane Ca²⁺ channel called Orai1. frontiersin.org The activation of Orai1 channels forms what are known as calcium release-activated calcium (CRAC) channels, which allow for the influx of extracellular Ca²⁺ into the cell. frontiersin.org

There is also evidence suggesting a more direct role for InsP₃ and its receptor in activating Ca²⁺ entry. nih.govphysoc.org Some studies propose a conformational coupling model, where the InsP₃ receptor, upon depletion of ER Ca²⁺, physically interacts with and opens plasma membrane channels. pnas.orgpnas.org It has been suggested that InsP₃ may activate receptor-operated calcium channels directly, in addition to the store-dependent entry pathway. nih.gov

Protein-Protein Interactions Modulating Inositol Trisphosphate Signaling

The function of the inositol 1,4,5-trisphosphate receptor (InsP₃R) is not solely determined by the binding of InsP₃ and Ca²⁺. A multitude of protein-protein interactions play a critical role in modulating InsP₃R activity and, consequently, the entire signaling pathway. nih.govresearchgate.net These interacting proteins can influence the receptor's sensitivity to its ligands, its subcellular localization, and its coupling to downstream effectors. nih.gov This complex network of interactions allows for the fine-tuning and integration of various signaling inputs. nih.govresearchgate.net

Several classes of proteins have been identified as interacting partners for InsP₃Rs. These include:

Enzymes: Protein kinases and phosphatases are key regulators of InsP₃R function. For example, Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) can phosphorylate the InsP₃R, leading to a decrease in its channel open probability. nih.gov Other kinases like PKA and protein phosphatases such as calcineurin, PP1, and PP2A have also been shown to be part of the InsP₃R macromolecular signaling complex. scispace.com

Ca²⁺-binding proteins: The calmodulin superfamily of Ca²⁺-binding proteins can directly interact with and modulate InsP₃Rs. pnas.org A family of neuronal Ca²⁺-binding proteins (CaBPs) has been shown to bind to the InsP₃R and activate its channel gating even in the absence of InsP₃. pnas.org

Cytoskeletal proteins: InsP₃Rs can interact with cytoskeletal components like talin, vinculin, and α-actin, which may be important for their localization and the structural organization of signaling complexes. scispace.com

Scaffolding and adaptor proteins: Proteins like IRBIT (InsP₃R-binding protein released with InsP₃) can compete with InsP₃ for binding to the receptor and also interact with other signaling molecules, thereby integrating different pathways. nih.gov

Apoptotic proteins: The anti-apoptotic protein Bcl-2 has been shown to interact with InsP₃Rs and inhibit InsP₃-mediated Ca²⁺ release, suggesting a direct link between Ca²⁺ signaling and the regulation of cell death. rupress.org

Interaction with Regulatory Proteins

Current research provides limited insight into the specific regulatory proteins that directly bind to and are modulated by inositol 2,4,5-trisphosphate. Unlike the extensively characterized interaction between Ins(1,4,5)P₃ and its family of receptors (IP₃Rs) which triggers calcium release from intracellular stores, analogous, well-defined protein targets for Ins(2,4,5)P₃ have not been prominently identified.

However, evidence suggests that Ins(2,4,5)P₃ is recognized by certain enzymes involved in inositol phosphate (B84403) metabolism. Notably, the enzyme Inositol-trisphosphate 3-kinase C (ITPKC) has been shown to be capable of phosphorylating this compound. uniprot.org This action converts it to inositol 2,4,5,6-tetraphosphate, indicating that Ins(2,4,5)P₃ serves as a substrate for this kinase. uniprot.org This metabolic relationship points to a regulated presence within the cell, but the upstream and downstream signaling implications of this specific interaction are not fully understood.

The DrugBank database lists a potential interaction with 1-phosphatidylinositol 4,5-bisphosphate phosphodiesterase delta-1, however, this is categorized under experimental data without extensive validation. drugbank.com

Formation of Macromolecular Signaling Complexes

The formation of macromolecular signaling complexes is a crucial mechanism for ensuring the specificity and efficiency of signal transduction. For the well-known Ins(1,4,5)P₃, these complexes form around its receptor and include a variety of kinases, phosphatases, and anchoring proteins that fine-tune calcium signaling.

For this compound, there is currently a lack of evidence in the scientific literature to describe its role as a component or organizer of specific macromolecular signaling complexes. The absence of a clearly identified, dedicated receptor for Ins(2,4,5)P₃ makes it difficult to ascertain whether it participates in the assembly of such multi-protein structures. Research has yet to reveal signaling platforms that are specifically built around the presence and binding of this particular inositol trisphosphate isomer.

Cellular and Physiological Roles of Inositol Trisphosphate Signaling

Regulation of Fundamental Cellular Processes

The IP₃ signaling pathway is intricately involved in the fundamental processes that govern cell life, including proliferation, differentiation, metabolism, and survival.

Cell Proliferation and Growth

IP₃-mediated calcium signaling is a key regulator of cell proliferation and growth. rupress.org In vascular smooth muscle cells (VSMCs), for instance, all three subtypes of the IP₃ receptor are upregulated during proliferation stimulated by growth factors. nih.govahajournals.org The subsequent release of Ca²⁺ from the endoplasmic reticulum is essential for the activation of transcription factors like cAMP response element-binding protein (CREB), which in turn drives VSMC proliferation and can contribute to neointima formation in arteries. nih.govahajournals.org Studies in T-lymphocytes have also demonstrated that Ca²⁺ elevation induced by IP₃ activates signaling pathways that lead to cell proliferation. rupress.org

| Cell Type | Key Findings | References |

|---|---|---|

| Vascular Smooth Muscle Cells (VSMCs) | Upregulation of all three IP₃ receptor subtypes during growth factor-stimulated proliferation. IP₃R-mediated Ca²⁺ release is crucial for CREB activation and subsequent proliferation. | nih.govahajournals.org |

| T-lymphocytes | IP₃-induced Ca²⁺ elevation activates signaling pathways that promote cell proliferation. | rupress.org |

Cell Differentiation

The process of cell differentiation, where a less specialized cell becomes a more specialized type, is also heavily influenced by IP₃ signaling. In the developing cerebellum, the differentiation of granule cell precursors (GCPs) is regulated by IP₃ receptors type 2 and 3 (IP₃R2 and IP₃R3). nih.gov The absence of these receptors leads to a reduction in GCP differentiation. nih.gov Similarly, in human myoblast differentiation, the IP₃ receptor type 1 (IP₃R1) is required for the expression of muscle-specific transcription factors and the formation of myotubes. nih.gov Overexpression of IP₃R1 can even accelerate the differentiation process. nih.gov The differentiation of follicular B cells is another process that involves the inositol (B14025) trisphosphate biosynthetic process. ebi.ac.uk

| Cell/Tissue Type | Key Findings | References |

|---|---|---|

| Cerebellar Granule Cell Precursors (GCPs) | IP₃R2 and IP₃R3 regulate the differentiation of GCPs during a specific postnatal development window. | nih.gov |

| Human Myoblasts | IP₃R1 is essential for the expression of myogenin and MEF2 and for myotube formation. Overexpression of IP₃R1 accelerates differentiation. | nih.gov |

| Follicular B cells | The biosynthetic process of inositol trisphosphate is involved in their differentiation. | ebi.ac.uk |

Cell Metabolism

IP₃-mediated Ca²⁺ signaling plays a significant role in the regulation of cellular metabolism. frontiersin.org The release of Ca²⁺ from the endoplasmic reticulum can influence the function of mitochondria, the powerhouses of the cell. frontiersin.org This inter-organelle communication is crucial for both synthesis and degradation pathways. frontiersin.org For example, IP₃-induced Ca²⁺ release can modulate energy metabolism and phosphate (B84403) homeostasis. pnas.org Research in carrot cells has shown that the metabolism of exogenously supplied IP₃ is handled differently by microsomal and soluble fractions of the cell, indicating distinct regulatory mechanisms within different cellular compartments. oup.com

| Metabolic Process | Role of IP₃ Signaling | References |

|---|---|---|

| Energy Metabolism | IP₃-mediated Ca²⁺ fluxes between the ER and mitochondria regulate cellular energy production. | frontiersin.orgpnas.org |

| Phosphate Homeostasis | Inositol phosphates, including IP₃, are involved in maintaining phosphate balance within the cell. | pnas.org |

| IP₃ Metabolism | Cellular fractions (microsomal vs. soluble) exhibit different metabolic pathways for IP₃, suggesting compartmentalized regulation. | oup.com |

Apoptosis and Senescence

Programmed cell death (apoptosis) and cellular senescence are critical processes for tissue homeostasis and tumor suppression, and both can be modulated by IP₃ signaling. The IP₃ receptor type 2 (IP₃R2) is implicated in both apoptosis and the induction of senescence. nih.govnih.govresearchgate.net In certain cancer cells, anti-apoptotic proteins like Bcl-2 can interact with IP₃ receptors, suppressing Ca²⁺ release and thereby inhibiting apoptosis. nih.govnih.govresearchgate.net Disrupting this interaction leads to increased Ca²⁺ release and subsequent cell death. nih.govnih.govresearchgate.net Furthermore, IP₃ receptors are necessary for the induction of apoptosis in T cells by certain stimuli. rupress.org In the slime mold Dictyostelium, the IP₃ receptor is required to signal for autophagic cell death. molbiolcell.org

| Process | Role of IP₃ Signaling | References |

|---|---|---|

| Apoptosis | IP₃R2 is a target for anti-apoptotic proteins; disrupting this interaction promotes apoptosis. IP₃Rs are required for apoptosis in T cells. | rupress.orgnih.govnih.govresearchgate.net |

| Senescence | IP₃R2 is implicated in the induction of this tumor-suppressive mechanism. | nih.govnih.govresearchgate.net |

| Autophagic Cell Death | The IP₃ receptor is essential for signaling this form of programmed cell death in Dictyostelium. | molbiolcell.org |

Secretion (e.g., Vesicle and Fluid Secretion)

IP₃-induced Ca²⁺ release is a fundamental trigger for secretion in many cell types. nih.gov This includes the release of neurotransmitters, hormones, and other molecules stored in vesicles, as well as the secretion of fluids. molbiolcell.orgdrugbank.com The IP₃ receptor type 2 (IP₃R2) is particularly crucial for the function of secretory cells such as pancreatic acinar cells, hepatocytes, and cells of the salivary and eccrine sweat glands. nih.govnih.gov In pancreatic acinar cells, for example, IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to the secretion of digestive enzymes. caymanchem.com

| Cell/Gland Type | Secretory Process | Role of IP₃ Signaling | References |

|---|---|---|---|

| Pancreatic Acinar Cells | Digestive enzyme secretion | IP₃-induced Ca²⁺ release is a primary trigger. | nih.govnih.govcaymanchem.com |

| Hepatocytes | Bile secretion | IP₃R2 plays a crucial role. | nih.govnih.gov |

| Salivary Glands | Saliva secretion | IP₃R2 is essential for fluid secretion. | nih.govnih.gov |

| Eccrine Sweat Glands | Sweat secretion | IP₃R2 is a key component of the secretory machinery. | nih.govnih.gov |

Involvement in Specialized Cell Functions

Beyond these fundamental processes, IP₃ signaling is also integral to a variety of specialized cellular functions, which will be explored in subsequent sections.

Neuronal Signaling and Plasticity

Inositol 1,4,5-trisphosphate (IP3) is a crucial second messenger molecule in neuronal function, primarily by regulating calcium (Ca2+) homeostasis. nih.govnumberanalytics.com This regulation is fundamental for neuronal excitability, the release of neurotransmitters, and synaptic plasticity. numberanalytics.comnumberanalytics.com The process begins when neurotransmitters or other signaling molecules bind to G-protein coupled receptors (GPCRs) on the neuron's surface, activating phospholipase C (PLC). numberanalytics.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG). numberanalytics.com IP3, being a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER), which are ligand-gated Ca2+ channels. numberanalytics.comnumberanalytics.com This binding triggers the release of Ca2+ from the ER into the cytosol, initiating various downstream signaling cascades. numberanalytics.com

Recent studies have highlighted the involvement of IP3Rs in early neuronal development and plasticity. nih.gov For instance, IP3 signaling is implicated in synaptic plasticity, which is considered essential for learning and memory. numberanalytics.com The released Ca2+ can modulate synaptic transmission and plasticity, influencing the strength and efficacy of synaptic connections. numberanalytics.com Furthermore, IP3 signaling can influence gene expression related to neuronal function. For example, hypoxia has been shown to increase the gene expression of type 1 and type 2 IP3 receptors in the cerebellum, leading to elevated intracellular calcium levels. nih.gov

The IP3 signaling pathway is also interconnected with other signaling molecules and structures within the neuron. For example, IP3 works to release IRBIT (IP3 receptor binding protein released with inositol trisphosphate) from the IP3 binding core, which in turn can activate the Na+/Bicarbonate cotransporter. nih.gov IP3Rs also associate with various proteins like ERp44, a redox sensor, and Homer, and are transported on microtubules, suggesting that the IP3 receptor acts as a dynamic signaling hub within the cell. nih.gov

Muscle Contraction (Smooth Muscle, Cardiomyocytes)

The role of Inositol 1,4,5-trisphosphate (IP3) in muscle contraction varies significantly between smooth muscle and striated muscle (skeletal and cardiac muscle).

Smooth Muscle: In smooth muscle cells (SMCs), IP3-mediated signaling is a primary pathway for initiating contraction. scispace.comphysiology.org Agonists binding to Gq/11 protein-coupled receptors activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) to generate IP3 and diacylglycerol (DAG). physiology.org IP3 then binds to and activates IP3 receptors (IP3Rs) located on the sarcoplasmic reticulum (SR), causing the release of calcium (Ca2+) into the cytoplasm. physiology.orgnih.gov This increase in intracellular Ca2+ is a key trigger for contraction. The elevated Ca2+ binds to calmodulin (CaM), and the Ca2+-CaM complex activates myosin light-chain kinase (MLCK). nih.gov MLCK then phosphorylates the myosin light chain (MLC), leading to the interaction of actin and myosin and subsequent muscle contraction. nih.gov The IP3/Ca2+ signaling pathway in smooth muscle is also involved in regulating gene expression, migration, and proliferation of SMCs. physiology.org

Cardiomyocytes: In contrast to smooth muscle, the primary mechanism for excitation-contraction coupling in cardiac myocytes is Ca2+-induced Ca2+ release via ryanodine (B192298) receptors (RYRs). nih.gov However, IP3 signaling plays a modulatory role. physiology.org Cardiomyocytes express IP3 receptors, although at much lower levels than RYRs. nih.gov The IP3R in cardiac myocytes is structurally similar to that found in the brain and vascular smooth muscle. nih.gov While not the main driver of contraction, IP3-mediated Ca2+ release can influence the Ca2+ signals generated by RYRs and has been implicated in cardiac hypertrophy and arrhythmias. physiology.orgnih.gov Studies have shown that introducing IP3 into ventricular myocytes can transiently increase the force of contraction. oup.com The type 2 IP3 receptor (IP3R2), in particular, is involved in normal heart development and its abnormal activity is linked to cardiac pathologies. nih.gov

Fertilization Processes

Inositol 1,4,5-trisphosphate (IP3) signaling is a pivotal mechanism in the process of egg activation at fertilization in most animal species. nih.gov The fusion of sperm and egg initiates a signaling cascade that leads to the production of IP3 within the egg's cytoplasm. This is a crucial step for the subsequent release of calcium (Ca2+) from the egg's internal stores, primarily the endoplasmic reticulum (ER). nih.gov

The generated IP3 diffuses through the cytosol and binds to IP3 receptors (IP3Rs), which are ligand-gated Ca2+ channels on the ER membrane. oup.comoup.com This binding opens the channels, causing a localized release of Ca2+. This initial release triggers a regenerative wave of Ca2+ that propagates across the entire egg, a phenomenon known as the "calcium activation wave." This wave is essential for initiating the various events of egg activation, which include the cortical granule reaction to prevent polyspermy (fertilization by more than one sperm), the resumption and completion of meiosis, and the recruitment of maternal mRNAs for the initiation of embryonic development. ksdb.org

In mammals, the sperm is believed to introduce a specific phospholipase C isoform, PLCζ (PLCZ1), into the egg upon fusion. ksdb.org PLCζ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce IP3 and diacylglycerol (DAG), thereby triggering the characteristic oscillatory changes in intracellular free Ca2+ concentration observed during mammalian fertilization. oup.comoup.com The type-1 IP3 receptor (IP3R-1) is the predominant isoform in mammalian eggs and has been shown to be essential for mediating all Ca2+ release during fertilization in species like the mouse. oup.comoup.com The sensitivity of the IP3R is enhanced during oocyte maturation, preparing the egg for a robust response at fertilization. oup.com

The fundamental importance of the IP3 pathway in fertilization is underscored by experiments where direct injection of IP3 into an unfertilized egg can mimic the Ca2+ wave and initiate egg activation.

Gene Transcription Regulation

Inositol 1,4,5-trisphosphate (IP3)-mediated calcium (Ca2+) signaling plays a significant role in the regulation of gene transcription in various cell types. The release of Ca2+ from intracellular stores via IP3 receptors (IP3Rs) can initiate signaling cascades that ultimately lead to the activation or repression of specific genes. biologists.com

In skeletal muscle cells, for example, depolarization can induce slow Ca2+ transients that are mediated by IP3Rs. biologists.com These slow Ca2+ signals have a distinct nuclear component and are linked to the activation of transcription factors. biologists.com Research has shown that these IP3-mediated Ca2+ signals can lead to the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically extracellular-signal related kinases 1 and 2 (ERK1/2), and the transcription factor cAMP response element-binding protein (CREB). biologists.com The phosphorylation of these molecules is a key step in pathways that regulate the expression of various genes. biologists.com This suggests a direct link between IP3-induced Ca2+ release and the machinery of gene expression.

Furthermore, the expression of the IP3R genes themselves can be subject to regulation. For instance, in rodent cerebellum, hypoxic conditions have been found to increase the gene expression of type 1 and type 2 IP3Rs. nih.gov In vascular smooth muscle cells, the transcription factor c-Myb has been shown to regulate the expression of the IP3R1 gene, which is critical for cell proliferation. ahajournals.org In hepatocytes, the expression of the type 2 IP3R gene is regulated by cyclic AMP (cAMP) through the transcription factor CREB. nih.gov

In the context of the immune system, the expression of IP3R genes in naive CD4 T cells is dynamically regulated upon activation. The expression of the IP3R3 gene is strongly downregulated during activation due to the loss of the transcription factor Ets-1. aai.org This change in IP3R expression is associated with the early production of cytokines like IL-2 and IFN-γ. aai.org

These findings highlight that IP3 signaling is not only a regulator of acute cellular responses but also a key player in the longer-term regulation of cellular function through its influence on gene transcription.

Organ-Specific Roles (e.g., Pancreatic Acinar Cells, Hepatocytes, Salivary Gland, T-cells)

The Inositol 1,4,5-trisphosphate (IP3) signaling pathway exhibits distinct and crucial roles in various specialized cell types, tailored to their specific physiological functions.

Pancreatic Acinar Cells: In these exocrine cells, IP3 signaling is fundamental for enzyme secretion. plos.org Pancreatic acinar cells predominantly express type 2 and type 3 IP3 receptors (IP3R2 and IP3R3), which are concentrated in the apical region of the cell, near the lumen where zymogen granules are released. plos.orgpancreapedia.org Stimulation by secretagogues leads to IP3 production and subsequent Ca2+ release from the apical ER, triggering the fusion of zymogen granules with the plasma membrane and the secretion of digestive enzymes. plos.org

Hepatocytes: The type 2 IP3 receptor (IP3R2) is the primary intracellular Ca2+ release channel in hepatocytes and is vital for functions such as bile secretion. nih.govnih.gov The expression of the IP3R2 gene in hepatocytes is transcriptionally regulated by cAMP, indicating a mechanism for hormonal control over bile flow. nih.gov Dysregulation of IP3R2 function in hepatocytes can impact these secretory processes. nih.gov

Salivary Gland: Similar to pancreatic acinar cells, salivary gland cells rely on IP3-mediated Ca2+ signals for fluid and protein secretion. nih.govkuleuven.be The IP3R2 isoform plays a significant role in the function of these secretory cells. nih.gov The synergistic effects of cAMP on Ca2+ signaling in parotid acinar cells are partly mediated through the regulation of IP3 receptors. kuleuven.be

T-cells: In the immune system, IP3 signaling is critical for T-cell activation and differentiation. Naive CD4 T cells express all three IP3R isoforms (IP3R1, IP3R2, and IP3R3). aai.org Upon activation, the expression of IP3R3 is significantly downregulated. aai.org This dynamic regulation of IP3R expression is essential for the initial production of cytokines such as IL-2 and IFN-γ. aai.org Interestingly, while IP3R-mediated Ca2+ release is required for the production of these cytokines, it appears to negatively regulate the production of the inflammatory cytokine IL-17. aai.org

Inositol Trisphosphate Signaling in Comparative Biology

Inositol 1,4,5-trisphosphate (IP3) signaling is a highly conserved and fundamental pathway across a vast range of organisms, highlighting its early evolutionary origins and essential roles in cellular communication. The core components of the pathway, including phospholipase C, IP3 receptors, and the resulting calcium (Ca2+) release, are found in diverse life forms, from single-celled organisms to complex vertebrates. geeksforgeeks.orgwikipedia.org

In the context of fertilization, the IP3-mediated Ca2+ wave is a common mechanism for egg activation in most sexually reproducing animals studied, from marine invertebrates like sea urchins to mammals. nih.gov While the specific triggers and the precise patterns of Ca2+ release may vary between species, the central role of IP3 in initiating this crucial developmental step is a widely conserved feature. nih.gov For instance, injection of IP3 can mimic the fertilization potential in sea urchin eggs, demonstrating its direct role in this process. physiology.org

The diversity of IP3 receptor isoforms (typically three in vertebrates: IP3R1, IP3R2, and IP3R3) and their tissue-specific expression patterns allow for the fine-tuning of Ca2+ signals to suit the specialized functions of different cell types and organisms. capes.gov.brresearchgate.net For example, IP3R1 is highly expressed in the nervous system across vertebrates, while IP3R2 is prominent in secretory cells like hepatocytes and pancreatic acinar cells. nih.govresearchgate.net This differential expression and the ability to form heterotetrameric channels contribute to the versatility of IP3 signaling. embopress.org

Studies in organisms like the fruit fly Drosophila melanogaster have also provided significant insights into the role of IP3 signaling in processes such as development and neuronal function, revealing conserved mechanisms that are relevant to vertebrate biology. sdbonline.org The presence of the IP3 signaling pathway in early eukaryotes suggests it was a fundamental tool for intracellular communication that has been adapted and elaborated upon throughout evolution to control a wide array of physiological processes. geeksforgeeks.org

Metabolism and Regulation of Inositol Trisphosphate Levels

Enzymatic Pathways for Inositol (B14025) Trisphosphate Degradation

The cellular levels of inositol trisphosphates are meticulously managed by a suite of enzymes that either remove or add phosphate (B84403) groups, thereby altering their signaling capabilities. The degradation of Ins(2,4,5)P₃ is primarily accomplished through two main enzymatic pathways: dephosphorylation by inositol polyphosphate 5-phosphatases and phosphorylation by inositol trisphosphate 3-kinases.

Inositol Polyphosphate 5-Phosphatases (InsP 5-ptases)

Inositol polyphosphate 5-phosphatases (InsP 5-ptases) are a family of enzymes that catalyze the hydrolysis of the phosphate group at the 5-position of the inositol ring from various inositol phosphate and phosphoinositide substrates. nih.gov These enzymes are critical in terminating the signals initiated by inositol phosphates. Ten mammalian isoforms of InsP 5-ptases are known. wikipedia.org

A key function of InsP 5-ptases is the dephosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) to inositol 1,4-bisphosphate (Ins(1,4)P₂). wikipedia.orgebi.ac.uk This reaction effectively terminates the calcium-mobilizing signal of Ins(1,4,5)P₃. While the primary substrate for this reaction is Ins(1,4,5)P₃, the action of these phosphatases on other isomers, including Ins(2,4,5)P₃, is a crucial aspect of inositol phosphate metabolism.

| Enzyme Family | Action on Inositol Trisphosphate | Product |

| Inositol Polyphosphate 5-Phosphatases (InsP 5-ptases) | Dephosphorylation at the 5-position | Inositol 1,4-Bisphosphate (Ins(1,4)P₂) |

Inositol Trisphosphate 3-Kinases (InsP₃Ks)

Inositol trisphosphate 3-kinases (InsP₃Ks) represent another critical enzymatic route for the metabolism of inositol trisphosphates. nih.gov These enzymes catalyze the transfer of a phosphate group from ATP to the 3-position of the inositol ring. wikipedia.org

InsP₃Ks specifically phosphorylate Ins(1,4,5)P₃ at the 3-hydroxyl position to generate inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄). nih.govwikipedia.org This action not only terminates the Ins(1,4,5)P₃ signal but also produces a new second messenger, Ins(1,3,4,5)P₄, which has its own distinct signaling roles. nih.govwikipedia.org The phosphorylation of Ins(2,4,5)P₃ by these kinases contributes to the complex web of higher inositol polyphosphates. The human genome encodes for three ITP3K isoforms: ITPKA, ITPKB, and ITPKC. researchgate.net

| Enzyme Family | Action on Inositol Trisphosphate | Product |

| Inositol Trisphosphate 3-Kinases (InsP₃Ks) | Phosphorylation at the 3-position | Inositol 1,3,4,5-Tetrakisphosphate (Ins(1,3,4,5)P₄) |

Regulation of Enzyme Activity

The activities of the enzymes that metabolize inositol trisphosphates are subject to intricate regulation, ensuring a responsive and controlled signaling environment. For instance, the activity of InsP₃Ks can be modulated by factors such as calcium levels. In permeabilized RINm5F cells, an increase in Ca²⁺ concentration from 10⁻⁷ M to 10⁻⁶ or 10⁻⁵ M markedly enhanced the conversion of Ins(1,4,5)P₃ to Ins(1,3,4,5)P₄. portlandpress.com This suggests a feedback mechanism where the product of Ins(1,4,5)P₃ action (Ca²⁺ release) stimulates its own metabolism. Furthermore, some isoforms of IP₃ 3-kinase are activated by calcium/calmodulin. uniprot.org

In rabbit tracheal smooth muscle, maturational changes in the activities of these enzymes have been observed. Maximal Ins(1,4,5)P₃ 3'-kinase activity was significantly lower in immature tissue compared to adult tissue, while maximal Ins(1,4,5)P₃ 5'-phosphatase activity was significantly higher in immature tissue. jci.org This differential regulation highlights the tissue-specific and developmental control of inositol phosphate metabolism.

Compartmentalization of Inositol Phosphate Metabolism

The metabolism of inositol phosphates is not uniformly distributed throughout the cell but is instead compartmentalized, allowing for localized signaling events and preventing unwanted crosstalk between pathways. researchgate.netnih.gov This spatial separation is crucial for the distinct regulation of inositol phosphate metabolism and inositol lipid signaling. researchgate.netnih.gov

An example of this compartmentalization is seen with the multiple inositol polyphosphate phosphatase (MINPP1), which is primarily located in the endoplasmic reticulum (ER). researchgate.netnih.govmdpi.com This localization is thought to be important for preventing the degradation of cytosolic signaling molecules. mdpi.com The distinct localization of metabolic enzymes is a key regulatory principle. For example, the Ins(1,4,5)P₃ 5-phosphatase is often found at the plasma membrane, while isoforms of InsP₃ 3-kinase can be targeted to the actin cytoskeleton or the endoplasmic reticulum. nih.gov This spatial segregation allows for the differential regulation of Ins(1,4,5)P₃ metabolism in different cellular compartments, contributing to the specificity and fidelity of intracellular signaling. The efficient recycling of PLC-dependent IP₃ to inositol, alongside the PLC-independent increase in IP₆ during phosphate starvation, suggests that the soluble pathway for producing highly phosphorylated inositol phosphates is compartmentalized from the lipid-dependent route. pnas.org

Crosstalk with Other Signaling Pathways

The inositol trisphosphate (InsP3) signaling pathway does not operate in isolation. It is intricately connected with other major intracellular signaling networks, allowing cells to integrate multiple stimuli and produce a coordinated response. This crosstalk is fundamental for fine-tuning cellular processes ranging from proliferation and differentiation to metabolism and apoptosis.

The interaction between the inositol 1,4,5-trisphosphate (InsP3) and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways is a well-established example of signal integration. pnas.org These two pathways, often activated by different extracellular signals, can modulate each other to produce a unified cellular response. pnas.org The primary point of convergence is the InsP3 receptor (InsP3R), which is a substrate for cAMP-dependent protein kinase (PKA). nih.govnih.govsdbonline.org

Activation of Gs-coupled receptors leads to the production of cAMP and subsequent activation of PKA. sdbonline.org PKA can then phosphorylate InsP3 receptors, leading to a potentiation of InsP3-induced calcium (Ca²⁺) release. nih.govnih.govnih.gov This sensitization of InsP3Rs means that lower concentrations of InsP3 are required to elicit Ca²⁺ release. nih.gov For instance, in pancreatic β-cells, agents that raise cAMP levels, such as glucagon, amplify the Ca²⁺ mobilization induced by InsP3-generating stimuli. nih.gov This mechanism is crucial for processes like the electrophysiological burst activity in pancreatic islets. nih.gov

Studies have shown that all three isoforms of the InsP3R can be phosphorylated by PKA, although with differing efficiencies. sdbonline.org The type 1 InsP3R (InsP3R1) is a particularly good substrate for PKA. nih.govsdbonline.org Phosphorylation of InsP3R1 by PKA can increase the receptor's sensitivity to InsP3 by at least fourfold without altering its bell-shaped dependence on Ca²⁺ concentration. nih.gov Similarly, in cells predominantly expressing the type 2 InsP3R (InsP3R2), PKA activation enhances Ca²⁺ signals. nih.govnih.gov This effect is mediated by the phosphorylation of a specific serine residue (Ser937) on the InsP3R2. nih.gov

Conversely, in some cell types like megakaryocytes, elevated cAMP levels can inhibit InsP3-induced Ca²⁺ release, a process also mediated by PKA. pnas.orgscispace.com This highlights the cell-type-specific nature of the crosstalk between these two major second messenger systems. pnas.org The association of InsP3R1 with A-Kinase Anchoring Protein 9 (AKAP9) further solidifies this interaction by bringing PKA into close proximity with its substrate on the receptor. merckmillipore.com

Table 1: Effects of PKA Phosphorylation on Inositol Trisphosphate Receptor (InsP3R) Activity

| InsP3R Isoform | Cell Type/System Studied | Effect of PKA Activation | Key Findings | Reference(s) |

|---|---|---|---|---|

| InsP3R1 | Rat Neostriatum / Recombinant | Potentiation | Increases sensitivity to InsP3 by at least fourfold. | nih.gov |

| InsP3R1 | SH-SY5Y Neuroblastoma Cells | Potentiation | Minor increases in cAMP are sufficient for maximal phosphorylation. | sdbonline.org |

| InsP3R2 | Mouse Parotid Acinar Cells | Potentiation | Enhanced InsP3-induced Ca²⁺ release. | nih.gov |

| InsP3R2 | AR4-2J Pancreatic Cells | Potentiation | Enhanced Ca²⁺ responses to agonists like carbachol. | nih.gov |

| InsP3R3 | Pancreatic Acinar Cells | Inhibition | Inhibited Ca²⁺ release at low InsP3 concentrations. | scispace.com |

| InsP3R (General) | Megakaryocytes | Inhibition | Inhibited InsP3-induced Ca²⁺ mobilization. | pnas.org |

Relationship with Phosphatidylinositol 3-Kinase (PI3K) Pathway

The Phosphatidylinositol 3-Kinase (PI3K) pathway is another critical signaling cascade that intersects with inositol trisphosphate metabolism. Both pathways utilize phosphoinositides as substrates, creating a point of direct interaction and regulation. Phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) to generate InsP3 and diacylglycerol (DAG). mdpi.comallenpress.com In parallel, Class I PI3Ks phosphorylate the same lipid, PI(4,5)P2, at the 3-position of the inositol ring to produce phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3). mdpi.comnih.govmolbiolcell.org

This competition for a common substrate, PI(4,5)P2, implies a direct level of crosstalk. The activation of one pathway can limit the substrate available for the other, thereby influencing the downstream signaling output. PI(3,4,5)P3 acts as a docking site for proteins containing pleckstrin-homology (PH) domains, such as the kinase Akt (also known as PKB), recruiting them to the membrane and initiating cascades that regulate cell growth, proliferation, and survival. nih.govmolbiolcell.org

The relationship is further intertwined by phosphatases that regulate the levels of these signaling lipids. For example, PTEN (phosphatase and tensin homolog) dephosphorylates PI(3,4,5)P3 back to PI(4,5)P2, thus opposing PI3K activity and potentially increasing the substrate pool for PLC. nih.govfrontiersin.org Conversely, SHIP (SH2-containing inositol phosphatase) phosphatases convert PI(3,4,5)P3 to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), adding another layer of regulation. mdpi.comfrontiersin.org

Furthermore, inositol polyphosphate multikinase (IPMK), which is involved in the phosphorylation of soluble inositol phosphates, has been identified as a nuclear PI3K, capable of phosphorylating PI(4,5)P2 to generate PI(3,4,5)P3 within the nucleus. pnas.org This discovery points to a direct enzymatic link between soluble inositol phosphate metabolism and the generation of lipid second messengers typically associated with the PI3K pathway, highlighting a conserved and robust interaction. pnas.org

The function of the inositol trisphosphate receptor is heavily modulated by phosphorylation by several key protein kinases, including Protein Kinase A (PKA), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and Protein Kinase C (PKC). This regulation allows for the integration of signals from various pathways to fine-tune the Ca²⁺ release process.

Protein Kinase A (PKA): As discussed previously (Section 4.4.1), PKA phosphorylation generally enhances the sensitivity of InsP3Rs to InsP3, leading to increased Ca²⁺ release. nih.govnih.gov This represents a key mechanism for crosstalk between the cAMP and InsP3 signaling pathways. nih.govmerckmillipore.com

Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): CaMKII is activated by the increase in intracellular Ca²⁺ that is often initiated by InsP3-mediated Ca²⁺ release itself, forming a feedback loop. In cardiac myocytes, Ca²⁺ release through InsP3R2 activates an associated CaMKII, which then phosphorylates the receptor. nih.govnih.gov This phosphorylation, specifically at serine 150 in the InsP3R2, leads to a significant decrease in the channel's open probability, thus acting as a negative feedback mechanism to inhibit further Ca²⁺ release. nih.govnih.gov In contrast, some studies on cerebellar membranes containing InsP3R1 showed that phosphorylation by CaMKII increased the potency of InsP3 in stimulating Ca²⁺ flux. scispace.com The functional consequences of CaMKII phosphorylation can therefore be complex and isoform-specific. scispace.compnas.org

Protein Kinase C (PKC): PKC is activated by diacylglycerol (DAG), which is co-generated with InsP3 from the hydrolysis of PI(4,5)P2. mdpi.com This places PKC in a prime position to modulate the InsP3/Ca²⁺ signal. In some systems, such as Aplysia tail motor neurons, activators of PKC can attenuate the response to subsequent injections of InsP3, suggesting an inhibitory role. nih.gov In striatal neurons, PKC activation reduces the peak amplitude of voltage-gated sodium currents, while InsP3 receptor activation has the opposite effect, indicating an antagonistic relationship in modulating neuronal excitability. nih.gov In other contexts, such as insulin-secreting cells, certain inositol polyphosphates like inositol hexakisphosphate (InsP6) are suggested to stimulate exocytosis through the activation of PKC. pnas.org

Table 2: Summary of Protein Kinase Modulation of Inositol Trisphosphate Receptor (InsP3R)

| Kinase | Activator(s) | Target InsP3R Isoform(s) | General Effect on InsP3R Activity | Reference(s) |

|---|---|---|---|---|

| PKA | cAMP | InsP3R1, InsP3R2, InsP3R3 | Generally potentiating (increases sensitivity to InsP3) but can be inhibitory. | nih.govnih.govsdbonline.orgscispace.com |

| CaMKII | Ca²⁺/Calmodulin | InsP3R1, InsP3R2 | Can be inhibitory (negative feedback on InsP3R2) or potentiating (InsP3R1). | scispace.comnih.govnih.govahajournals.org |

| PKC | Diacylglycerol (DAG), Ca²⁺ | General | Generally inhibitory/antagonistic to InsP3-mediated effects. | nih.govnih.gov |

Future Directions and Unresolved Questions in Inositol Trisphosphate Research

Elucidating the Precise Roles of Inositol (B14025) 2,4,5-Trisphosphate and Other Inositol Phosphate (B84403) Isomers

While inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) is well-established as a second messenger that mobilizes intracellular calcium, the functions of its numerous isomers, including Inositol 2,4,5-trisphosphate (Ins(2,4,5)P3), are far less understood. biologists.com A primary future challenge is to delineate the specific signaling roles of these alternative isomers.

Research has shown that Ins(2,4,5)P3 can also mobilize stored calcium, albeit with lower potency than Ins(1,4,5)P3. biologists.com However, whether it acts through the same receptors or has its own unique effectors is a critical unanswered question. The existence of a multitude of inositol phosphate isomers, potentially over 357, suggests a complex "inositol code" where each isomer may carry specific information and activate distinct downstream pathways. nih.gov Deciphering this code is a major goal for the field. For instance, inositol tetra-, penta-, and hexakisphosphates have been implicated in gene expression, highlighting the diverse functions of these molecules beyond calcium signaling. wikipedia.org

Future research will need to employ a combination of biochemical, genetic, and cell biological approaches to:

Identify specific binding proteins and receptors for Ins(2,4,5)P3 and other less abundant isomers.

Determine the enzymatic pathways responsible for the synthesis and degradation of these specific isomers.

Uncover the physiological stimuli that lead to the production of Ins(2,4,5)P3 and other isomers, and the cellular contexts in which they function.

Advanced Understanding of Ins(1,4,5)P3R Subtype-Specific Functions and Microdomain Localization

The inositol 1,4,5-trisphosphate receptor (Ins(1,4,5)P3R) is not a single entity but exists as three distinct subtypes (InsP3R1, InsP3R2, and InsP3R3), each with unique structural and biophysical properties. nih.gov These subtypes can form homotetramers or heterotetramers, further diversifying their functional potential. scispace.com A key area of future investigation is to understand how the specific composition and localization of these receptor subtypes contribute to the generation of complex spatiotemporal calcium signals. nih.gov

The concept of "microdomains" – specialized subcellular regions where signaling components are concentrated – is central to this understanding. nih.govnih.gov For example, in smooth muscle cells, the co-localization of muscarinic acetylcholine (B1216132) receptors and InsP3R1 creates "Ins(1,4,5)P3 junctions" that act as sites for the initiation of calcium waves. nih.gov Similarly, in neurons, specialized domains enriched in proteins that enhance InsP3R activity are crucial for generating distinct calcium signals in different cellular compartments. nih.gov

Unresolved questions in this area include:

What are the precise molecular mechanisms that govern the targeting and clustering of different InsP3R subtypes to specific microdomains?

How does the heteromultimerization of InsP3R subtypes influence their sensitivity to Ins(1,4,5)P3 and other potential ligands like Ins(2,4,5)P3?

How do these subtype-specific properties and localizations translate into distinct physiological outcomes, such as the differential regulation of gene expression, cell motility, or secretion? arvojournals.org For instance, in some vascular myocytes, the presence of InsP3R2 is essential for generating acetylcholine-induced calcium oscillations, while cells expressing only InsP3R1 exhibit single calcium transients. ahajournals.org

Integrative Systems Biology Approaches to Inositol Signaling Networks

The inositol signaling pathway is not a linear cascade but a complex and interconnected network. nih.govpnas.org Inositol phosphates are part of a larger web of interactions that includes metabolic pathways, phosphorylation-based signaling, and other second messenger systems. pnas.orgmdpi.comnih.gov A systems-level understanding of these networks is essential to fully appreciate the role of inositol phosphates in cellular regulation.

Future research will increasingly rely on integrative systems biology approaches, combining high-throughput experimental data with computational modeling. This will allow researchers to:

Map the complete "interactome" of inositol phosphates, identifying all the proteins that bind to specific isomers. pnas.org

Model the dynamic behavior of the inositol signaling network in response to various stimuli.

The EU-funded INSPIRE project is one such initiative aiming to dissect plant PP-InsP signaling networks by combining quantitative biochemistry, structural biology, cell biology, and genome editing. europa.eu Such comprehensive approaches will be crucial for understanding the multifaceted roles of inositol phosphates in both health and disease.

Development of Novel Tools for Spatiotemporal Control and Measurement

A significant barrier to understanding the specific roles of different inositol phosphate isomers has been the lack of tools to precisely control and measure their concentrations in living cells with high spatiotemporal resolution. plos.orgudel.edu The development of novel molecular tools is therefore a critical area of future research.

Recent advances include the creation of genetically encoded biosensors based on Förster resonance energy transfer (FRET) that can visualize changes in Ins(1,4,5)P3 levels in real-time. plos.orgnih.govscispace.com Future efforts will focus on:

Developing biosensors with improved affinity and specificity for other inositol phosphate isomers, including Ins(2,4,5)P3.

Creating "caged" versions of specific isomers that can be released at precise locations and times within a cell using light (optogenetics), allowing for the direct interrogation of their function.

Improving analytical techniques, such as mass spectrometry, to accurately quantify the levels of different isomers in complex biological samples. udel.edu The development of Orbitrap isotope ratio mass spectrometry, for instance, allows for the measurement of position-specific isotopes of inositol phosphate isomers. udel.edu

These advanced tools will be instrumental in dissecting the intricate dynamics of inositol phosphate signaling and linking specific isomers to distinct cellular events.

Uncovering New Physiological and Pathophysiological Connections

The inositol signaling pathway has been implicated in a wide range of physiological processes and diseases, including metabolic disorders, cancer, and neurological conditions. physiology.orggrantome.commdpi.com However, many of these connections are still being explored, and the specific roles of different inositol phosphate isomers in these contexts are largely unknown.

Future research will aim to:

Investigate the role of inositol phosphate dysregulation in the pathogenesis of various diseases. For example, alterations in inositol metabolism have been linked to bipolar disorder, and mood-stabilizing drugs like lithium are known to affect inositol signaling. grantome.com

Explore the therapeutic potential of targeting specific components of the inositol signaling pathway. This could involve the development of drugs that selectively inhibit or activate certain inositol kinases or phosphatases.

Uncover novel physiological roles for inositol phosphates. For example, recent studies in plants suggest that inositol pyrophosphates (PP-InsPs) are involved in light sensing, flowering time regulation, and immune responses. europa.eu In mammals, PP-InsPs have been implicated in a wide array of processes including cellular growth, apoptosis, and metabolic homeostasis. tandfonline.com

The expanding knowledge of the inositol signaling network will undoubtedly lead to the identification of new therapeutic targets and a deeper understanding of human health and disease. For instance, research into myopathies has suggested that altered localization of calcium ions due to defects in regulatory molecules can lead to deregulation of genes, causing structural changes in muscle fibers. fondazionetelethon.it

Evolutionary and Comparative Aspects of Inositol Signaling

The inositol phosphate signaling system is ancient and highly conserved across eukaryotes, from yeast to humans. mdpi.com However, there are also significant differences in the complexity and organization of this pathway among different organisms. mdpi.com A comparative and evolutionary approach can provide valuable insights into the fundamental principles of inositol signaling and how it has been adapted to meet the specific needs of different organisms.

Future research in this area will likely focus on:

Tracing the evolutionary origins of the different components of the inositol signaling pathway, including the various inositol kinases and phosphatases.

Comparing the inositol signaling networks in different model organisms to identify conserved core modules and species-specific adaptations. For example, comparative genomics has been used to understand inositol utilization in fungal pathogens. asm.org

Investigating the roles of inositol phosphates in organisms from diverse evolutionary lineages, which could reveal novel functions for these versatile molecules. For instance, while animals utilize Ins(1,4,5)P3 for calcium release, plants lack a known Ins(1,4,5)P3 receptor, suggesting different evolutionary pressures on the inositol phosphate pathway. mdpi.com Comparative genomics has also shed light on the evolution of inositol lipid-mediated signaling in response to environmental stressors in various organisms. oup.comfrontiersin.org

By studying the evolution of inositol signaling, researchers can gain a deeper appreciation for its fundamental importance in eukaryotic life and uncover new avenues for investigation.

Q & A

Q. How can conflicting data on this compound’s calcium-release efficacy across species be resolved?

- Answer : Divergent results (e.g., higher efficacy in Chenopodium rubrum vs. animal models) may arise from species-specific receptor isoforms or metabolic pathways. Comparative studies should: (i) Use ER-enriched membranes from target species to eliminate cytosolic interference. (ii) Employ radioligand displacement assays (³H-inositol 1,4,5-trisphosphate) to assess binding affinity. (iii) Validate findings with genetic knockouts (e.g., CRISPR-Cas9 targeting putative plant receptors) .

Q. What strategies address the instability of this compound in aqueous solutions during kinetic assays?

- Answer : Stabilization methods include:

Q. How do researchers design experiments to differentiate between this compound’s direct receptor interactions and indirect metabolic effects?

- Answer : (i) Receptor specificity : Use membrane-permeant antagonists (e.g., 2-APB) or siRNA knockdown of IP3R isoforms to block canonical pathways . (ii) Metabolic tracing : Incubate cells with ³H-inositol and track metabolite formation via HPLC or TLC. (iii) Cross-complementation : Express plant-derived inositol phosphate kinases in animal cells to test functional conservation .

Q. What mechanisms explain the calcium-dependent regulation of this compound kinase activity in immune cells?

- Answer : In thymocytes, cytosolic calcium elevation (e.g., via Concanavalin A stimulation) activates Ca²⁺/calmodulin-dependent kinase II (CaMKII), which phosphorylates inositol 1,4,5-trisphosphate 3-kinase (ITP3K). This increases the conversion of inositol 1,4,5-trisphosphate to 1,3,4,5-tetrakisphosphate, indirectly modulating 2,4,5-trisphosphate pools. Experimental validation involves calcium chelators (BAPTA-AM) and kinase inhibitors (KN-93) .

Data Interpretation and Contradictions

Q. How should researchers reconcile discrepancies in reported EC₅₀ values for this compound-induced calcium release?

- Answer : Variability may stem from:

- Source purity : Validate compounds via ³¹P-NMR and adjust for active isomer content.

- Cell type : Test multiple models (e.g., HeLa vs. primary neurons) to assess tissue-specific sensitivity.

- Assay conditions : Standardize calcium buffers (e.g., 100 nM free Ca²⁺ vs. physiological 1–10 µM) .

Q. What experimental approaches validate the role of this compound in apoptosis vs. proliferation pathways?

- Answer :

- Apoptosis : Measure caspase-3 activation and mitochondrial membrane potential (ΔΨm) in cells treated with this compound analogs.

- Proliferation : Use BrdU incorporation assays and cell-cycle profiling (flow cytometry).

- Pathway crosstalk : Employ dual inhibitors (e.g., U73122 for PLC) to isolate downstream effects .

Methodological Best Practices

Q. What controls are essential when studying this compound signaling in genetically modified models?

- Answer :

- Isogenic controls : Use CRISPR-edited cell lines with wild-type rescues to confirm phenotype specificity.

- Off-target checks : Include siRNA scramble controls and qPCR validation of non-targeted inositol kinases/phosphatases.

- Calcium homeostasis : Monitor basal [Ca²⁺]i to rule out compensatory mechanisms (e.g., SERCA upregulation) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.